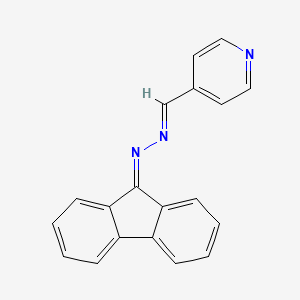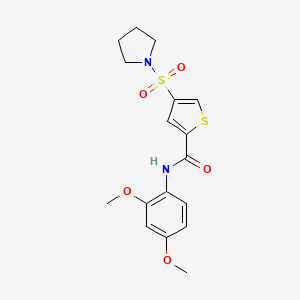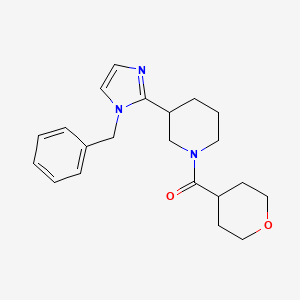
isonicotinaldehyde 9H-fluoren-9-ylidenehydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinaldehyde 9H-fluoren-9-ylidenehydrazone is a compound of interest due to its potential applications in materials science, particularly in creating organic semiconductors and light-emitting diodes (LEDs). The interest in fluorene derivatives stems from their excellent electronic properties, stability, and ability to undergo various chemical modifications.
Synthesis Analysis
The synthesis of fluorene derivatives involves several key strategies, including aldehyde/ketone-catalyzed C-alkylation, palladium-catalyzed cyclocarbonylation, and aryne annulation. These methods provide pathways to synthesize 9-monoalkylated fluorenes and fluoren-9-ones with high selectivity and yields, offering a foundation for synthesizing compounds like this compound (Chen et al., 2017); (Campo & Larock, 2002); (Worlikar & Larock, 2009).
Molecular Structure Analysis
The molecular structure of fluorene derivatives, including this compound, is characterized by the fluorene core, which offers high photostability and charge transport properties. Studies on similar compounds, such as ambipolar fluoren-9-ylidene malononitrile derivatives, provide insights into the structure-activity relationships, highlighting the significance of substitution patterns on the electronic and optical properties (Estrada & Neckers, 2009).
Chemical Reactions and Properties
Fluorene derivatives participate in a variety of chemical reactions, including N-heterocyclic carbene-catalyzed olefination and nucleophilic addition, demonstrating their versatility in organic synthesis. These reactions allow for the functionalization of the fluorene core, essential for tailoring the properties of derivatives like this compound for specific applications (Ma et al., 2021).
Applications De Recherche Scientifique
Synthetic Chemistry and Materials Science
Rotamers Reactivity and Oxidation Studies Rotational isomers of fluorene derivatives demonstrate significant differences in reactivity due to steric hindrances. The study of the reactivities of rotamers provides insights into the oxidation processes of these compounds, which are critical for understanding their potential applications in synthetic organic chemistry and materials science (OkiMichinori & SaitoRyo, 1981).
Green Synthesis Methods Innovative green synthesis methods have been developed for the alkylation of fluorenes, providing a more environmentally friendly approach to creating 9-monoalkylated fluorenes. These methods exhibit high selectivity and broad substrate tolerance, which are advantageous for the synthesis of functionalized fluorenes for use in polymer science and materials chemistry (Jianhui Chen et al., 2017).
Biological Applications
Selective Detection of Metal Ions Fluorene-based Schiff base compounds have been developed for the selective detection of Cr3+ and Al3+ ions. These compounds exhibit significant fluorescence enhancement upon binding to these ions, making them potential candidates for applications in environmental monitoring and bioimaging (M. Tajbakhsh et al., 2018).
Antimycobacterial Activity Some fluorene derivatives have shown promising antimycobacterial activity, suggesting potential applications in the development of new antituberculosis drugs. These compounds, including isonicotinoyl hydrazones, exhibit in vivo activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (D. Sriram et al., 2005).
Fluorescence Imaging and Sensing
Fluorescence Imaging of Formaldehyde in Living Cells A general reaction-based trigger utilizing 2-aza-Cope reactivity for the detection of formaldehyde has been developed. This strategy enables the creation of fluorescent probes for FA, with potential applications in biological imaging and studying formaldehyde's role in physiological and pathological processes (Kevin J. Bruemmer et al., 2017).
Drug Release and Activation Strategy A novel strategy for drug release and activation involves the light-induced disruption of an acyl hydrazone link, showcasing a proof-of-concept with isoniazid. This approach, employing a ruthenium(II) metal complex, offers a new method for controlled drug delivery and activation, with potential applications in targeted therapy and pharmacology (Edinaira Nunes et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[(E)-pyridin-4-ylmethylideneamino]fluoren-9-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)19(17)22-21-13-14-9-11-20-12-10-14/h1-13H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDYVFRMJVHIP-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)
![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)